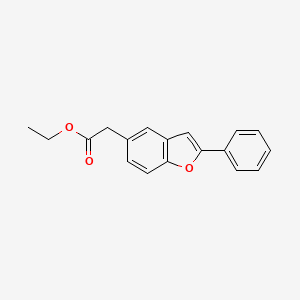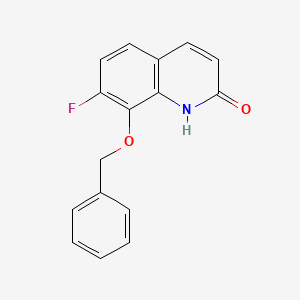
8-Benzyloxy-7-fluoro-1h-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-2-ones, including 8-Benzyloxy-7-fluoro-1h-quinolin-2-one, can be achieved through various methods. One notable method involves the direct carbonylation of o-alkenylanilines using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . This method is practical and efficient, making it suitable for both scientific research and industrial applications.
Industrial Production Methods
Industrial production of quinolin-2-ones often involves scalable and efficient synthetic routes. For example, the visible light-mediated synthesis from quinoline N-oxides is a greener alternative that provides high yields with low catalyst loading and no undesirable by-products .
Análisis De Reacciones Químicas
Types of Reactions
8-Benzyloxy-7-fluoro-1h-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2,3-diones, while reduction may produce quinolin-2-ols .
Aplicaciones Científicas De Investigación
8-Benzyloxy-7-fluoro-1h-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It has potential antimicrobial properties and is used in the study of bacterial resistance.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 8-Benzyloxy-7-fluoro-1h-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-Benzyloxy-7-fluoro-1h-quinolin-2-one include other quinoline derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of a benzyloxy group and a fluorine atom, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C16H12FNO2 |
|---|---|
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
7-fluoro-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12FNO2/c17-13-8-6-12-7-9-14(19)18-15(12)16(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
Clave InChI |
OENKOKWUEAKSFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=CC3=C2NC(=O)C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


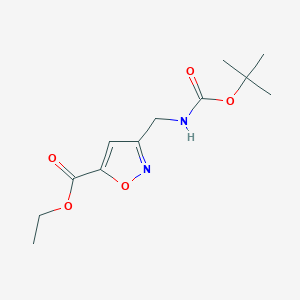
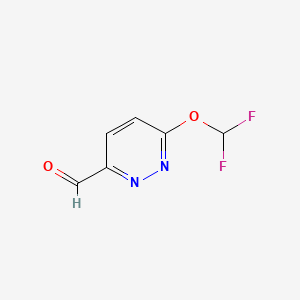
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
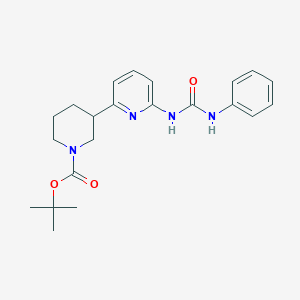
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
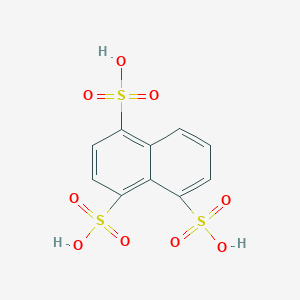
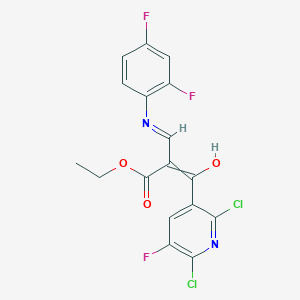
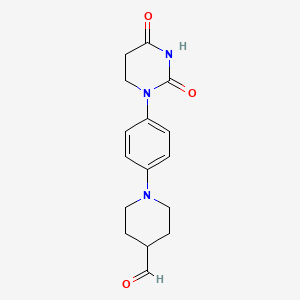

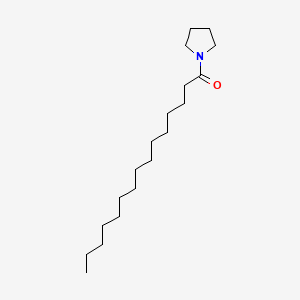
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

